N-(2-氯乙基)-2-苯乙酰胺

描述

The compound n-(2-Chloroethyl)-2-phenylacetamide, while not directly synthesized or analyzed in the provided papers, is related to a variety of chloroacetamide derivatives that have been studied for their chemical and biological properties. These derivatives exhibit a range of activities, including antiviral, antiapoptotic, and potential therapeutic effects against diseases such as Japanese encephalitis . The structural modifications on the phenylacetamide moiety, such as chloro substitutions and the addition of various functional groups, have been the focus of several studies to understand their impact on the physical, chemical, and biological characteristics of these compounds .

Synthesis Analysis

The synthesis of chloroacetamide derivatives typically involves the acylation of aniline or its derivatives with chloroacetyl chloride or similar acylating agents. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through acetylation, esterification, and ester interchange steps, starting from N-methylaniline and chloracetyl chloride . Similarly, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide . These methods demonstrate the versatility of chloroacetamide derivatives as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structures of chloroacetamide derivatives have been elucidated using various spectroscopic techniques, including FTIR, Raman, NMR, and X-ray crystallography. For example, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide revealed intermolecular hydrogen bonding patterns and the planarity of the phenyl rings and acetamide group . The crystal structures of other derivatives, such as N-(4-methyl phenyl)-2,2,2-trichloroacetamide, have also been determined, providing insights into the orientation of substituents and the impact on molecular conformation .

Chemical Reactions Analysis

Chloroacetamide derivatives can act as electrophilic building blocks for the formation of more complex structures. For instance, 2-Chloro-N-phenylacetamide was used to synthesize thiazolo[3,2-a]pyrimidinone products through ring annulation reactions . The reactivity of these compounds is influenced by the presence of the chloro group and the nature of the substituents on the phenyl ring, which can lead to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives are closely related to their molecular structure. The presence of electron-withdrawing groups, such as chloro substituents, can affect the vibrational frequencies of the amide bond, as observed in FTIR and Raman studies . The steric influence of substituents like the methyl group has been investigated to understand its effect on characteristic frequencies of the amide group . Additionally, the synthesis and characterization of silylated derivatives of N-(2-hydroxyphenyl)acetamide have provided further insights into the reactivity and stability of these compounds .

科学研究应用

抗菌应用

- N-苯乙酰胺衍生物,包括与 N-(2-氯乙基)-2-苯乙酰胺相似的衍生物,因其抗菌特性而受到研究。一项研究证明了新型 N-苯乙酰胺类似物的合成,具有显著的体外抗菌活性,可对抗各种真菌和细菌菌株,表明在对抗微生物感染方面具有潜在应用 (Jayadevappa 等人,2012)。

抗惊厥活性

- 已对与 N-(2-氯乙基)-2-苯乙酰胺密切相关的 omega-(1H-咪唑-1-基)-N-苯乙酰胺和丙酰胺衍生物进行研究,以评估其抗惊厥活性。这项研究发现,某些衍生物表现出显著的抗惊厥作用,表明在治疗癫痫发作方面具有潜在的治疗应用 (Soyer 等人,2004)。

抗白血病活性

- N-(2-氯乙基)-2-苯乙酰胺衍生物已因其抗肿瘤活性而受到研究,特别是针对白血病。一项研究合成了这些化合物与皂角苷和阿扎-皂角苷的酯,在啮齿动物模型中观察到显着的抗白血病作用 (Camoutsis 等人,2005)。

化学合成和分析

- 这些化合物已被用作化学合成中的构建模块。例如,2-氯-N-苯乙酰胺用于合成噻唑并[3,2-a]嘧啶酮衍生物,突出了其在新化学实体开发中的效用 (Janardhan 等人,2014)。

定量构效关系 (QSRR)

- N-苯乙酰胺衍生物,类似于 N-(2-氯乙基)-2-苯乙酰胺,已使用 QSRR 进行分析,将它们的化学结构与生物活性联系起来。这种方法有助于根据这些化合物的色谱保留行为预测它们的生物学特性 (Vaštag 等人,2014)。

电化学研究

- 已探索 2-氯-N-苯乙酰胺的电化学还原,提供了对它们的反应性和电化学过程中潜在应用的见解 (Pasciak 等人,2014)。

除草剂中的定量构效关系 (QSAR)

- N-苯乙酰胺已使用 QSAR 研究其除草活性。这项研究有助于理解这些化合物的分子结构与其除草效果之间的关系 (Chen 等人,1999)。

微波辅助合成

- 研究探索了 N-苯乙酰胺衍生物的微波辅助合成,包括苄基化等技术。这项研究有助于开发更有效和环保的合成方法 (Mijin 等人,2008)。

未来方向

作用机制

Target of Action

N-(2-Chloroethyl)-2-phenylacetamide, similar to other nitrosoureas like carmustine (BCNU) and lomustine, primarily targets the DNA in cancer cells . These compounds are known for their ability to bind irreversibly to cellular macromolecules . The primary targets are the DNA bases, which are alkylated by the compound, leading to DNA fragmentation and preventing DNA synthesis and RNA transcription .

Mode of Action

The compound interacts with its targets through a process known as alkylation . Alkylation involves the attachment of an alkyl group (in this case, the chloroethyl group) to the DNA base. This causes the DNA to fragment as repair enzymes attempt to replace the alkylated bases . The compound also cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter . This interaction results in changes at the molecular level, disrupting the normal functioning of the cell .

Biochemical Pathways

The compound affects several biochemical pathways. The primary pathway is the DNA repair pathway. The alkylation of DNA bases leads to DNA damage, which activates the DNA repair pathway . The damage caused by the compound is often too severe to be repaired, leading to cell death . Additionally, the compound may also release nitric oxide (NO), which can affect various signaling pathways within the cell .

Pharmacokinetics

Similar compounds like bcnu are known to readily cross the blood-brain barrier, making them effective against brain tumors The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and effectiveness

Result of Action

The primary result of the compound’s action is the death of cancer cells. The compound causes severe DNA damage that the cell cannot repair, leading to cell death . In addition, the potential release of NO can induce various cellular responses, including apoptosis (programmed cell death) .

Action Environment

The action, efficacy, and stability of N-(2-Chloroethyl)-2-phenylacetamide can be influenced by various environmental factors. For instance, the compound has been shown to be quite efficient even under hypoxic conditions, which are common in tumor tissues . Additionally, the compound’s stability and reactivity can be affected by the pH of the environment

属性

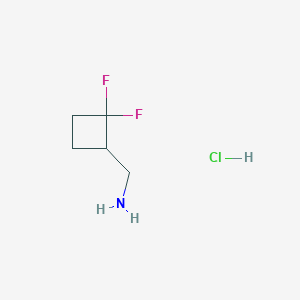

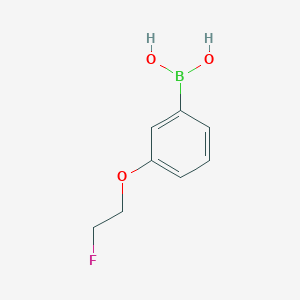

IUPAC Name |

N-(2-chloroethyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUBQXOXBBMHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946310 | |

| Record name | N-(2-Chloroethyl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23547-02-6 | |

| Record name | NSC126129 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chloroethyl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。